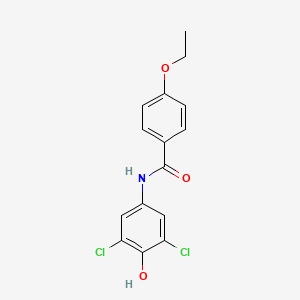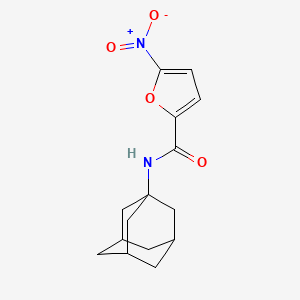![molecular formula C17H20N2O3S B4403665 N-[3-(anilinosulfonyl)-2,4,6-trimethylphenyl]acetamide](/img/structure/B4403665.png)
N-[3-(anilinosulfonyl)-2,4,6-trimethylphenyl]acetamide
Vue d'ensemble
Description
N-[3-(anilinosulfonyl)-2,4,6-trimethylphenyl]acetamide, also known as ATA, is a compound that has gained attention in scientific research due to its potential therapeutic properties. ATA is a sulfonamide derivative that has been synthesized and studied for its ability to inhibit certain enzymes and modulate cellular processes. In
Mécanisme D'action
N-[3-(anilinosulfonyl)-2,4,6-trimethylphenyl]acetamide exerts its effects by inhibiting the activity of certain enzymes. The sulfonamide group in this compound is thought to bind to the active site of the enzyme, preventing it from carrying out its normal function. The specific mechanism of action of this compound varies depending on the enzyme that is being inhibited.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have anti-angiogenic effects. This means that it can inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells.
This compound has also been shown to have neuroprotective effects. It has been shown to protect neurons from damage caused by oxidative stress and excitotoxicity, which are implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[3-(anilinosulfonyl)-2,4,6-trimethylphenyl]acetamide is that it is relatively easy to synthesize and purify. This makes it a useful compound for laboratory experiments. However, this compound has some limitations in terms of its solubility and stability. It is not very soluble in water, which can make it difficult to administer in vivo. This compound is also sensitive to light and air, which can lead to degradation of the compound over time.
Orientations Futures
There are several potential future directions for research on N-[3-(anilinosulfonyl)-2,4,6-trimethylphenyl]acetamide. One area of interest is in the development of this compound analogs with improved solubility and stability. Another area of interest is in the investigation of this compound's potential as a therapeutic agent for neurodegenerative diseases. Additionally, the anti-angiogenic effects of this compound could be further explored for their potential in the treatment of other diseases such as diabetic retinopathy and macular degeneration.
Conclusion:
In conclusion, this compound is a compound that has shown promise in scientific research for its potential therapeutic properties. Its ability to inhibit certain enzymes and modulate cellular processes has led to investigations into its potential as a treatment for cancer, inflammation, and neurodegenerative diseases. While this compound has some limitations in terms of its solubility and stability, there are several potential future directions for research on this compound.
Applications De Recherche Scientifique
N-[3-(anilinosulfonyl)-2,4,6-trimethylphenyl]acetamide has been investigated for its potential as a therapeutic agent in various fields of research. One of the most promising applications of this compound is in the treatment of cancer. This compound has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. Inhibition of this enzyme has been linked to decreased tumor growth and improved survival rates in animal models.
This compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Inhibition of COX-2 has been linked to reduced inflammation and pain in animal models.
Propriétés
IUPAC Name |
N-[2,4,6-trimethyl-3-(phenylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-11-10-12(2)17(13(3)16(11)18-14(4)20)23(21,22)19-15-8-6-5-7-9-15/h5-10,19H,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWXYHCFDAXTLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1NC(=O)C)C)S(=O)(=O)NC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-ethoxyphenyl)-2-[4-(2-hydroxyethyl)phenoxy]acetamide](/img/structure/B4403583.png)
![2-[2-(8-quinolinyloxy)ethoxy]benzaldehyde](/img/structure/B4403589.png)
![2-[(3-chlorobenzoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B4403592.png)
![3,4-dimethyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole](/img/structure/B4403596.png)
![5-(2,3-dichlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4403599.png)

![N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4403619.png)
![2-[(4-fluorophenyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4403623.png)
![N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}propanamide](/img/structure/B4403628.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]nicotinamide](/img/structure/B4403634.png)
![1-[4-(4-iodo-2-methylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4403636.png)

![4-nitro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide](/img/structure/B4403648.png)
